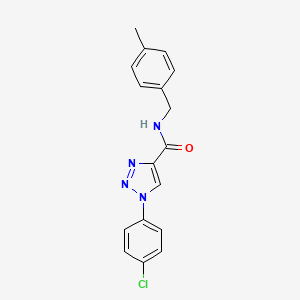

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXLYFFTLKHEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorinated precursor is reacted with the triazole intermediate.

Attachment of the 4-methylbenzyl group: This can be done through a reductive amination reaction, where the triazole intermediate is reacted with 4-methylbenzylamine in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through methods such as:

- Click Chemistry : This method has been widely used for synthesizing triazole derivatives due to its efficiency and selectivity. The reaction between azides and alkynes under copper catalysis leads to the formation of triazoles .

- Condensation Reactions : The compound can also be synthesized via condensation reactions involving 4-chlorobenzylamine and 4-methylbenzoyl isocyanate, followed by cyclization to form the triazole ring .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that various triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated effectiveness against bacteria and fungi .

- Anticancer Properties : Triazole derivatives have been investigated for their potential as anticancer agents. For example, certain triazole analogues have been reported to inhibit NF-κB signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide allows it to interact with various biological targets:

- Drug Development : The compound serves as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease processes. Its modifications can lead to enhanced potency and selectivity against particular targets .

- Combination Therapies : Research indicates that combining triazole derivatives with existing antibiotics may enhance their efficacy against resistant strains of bacteria .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides. The application of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide could extend to:

- Crop Protection : Its antifungal properties can be harnessed to protect crops from fungal pathogens, contributing to sustainable agricultural practices .

Material Science Applications

The compound's unique chemical properties may also find applications in material science:

- Polymer Chemistry : Triazoles can be incorporated into polymers to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies and Research Findings

A review of recent literature highlights several case studies involving triazole compounds:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Activities

Key Observations:

In contrast, 6q (MKA004) uses a 4-fluorophenyl group, which may reduce steric hindrance while retaining electron-withdrawing effects .

Carboxamide Substituents: The 4-methylbenzyl group in the target compound balances steric bulk and lipophilicity. Smaller substituents (e.g., 2-aminoethyl in ) improve solubility but may reduce target affinity . Bulky groups like the 3-phenyl-1,2-oxazol-5-ylmethyl in LELHOB could enhance selectivity but complicate synthesis .

Triazole Ring Substitutions :

- A 5-methyl or 5-(trifluoromethyl) group (ZIPSEY, c-Met inhibitor) increases metabolic stability and modulates electronic properties. The trifluoromethyl group in ’s compound significantly enhances antitumor activity, likely due to improved binding to hydrophobic pockets .

Biological Activity

1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process that includes the formation of the triazole ring through cyclization reactions. The characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities against a range of microorganisms. For instance, derivatives of 1H-1,2,3-triazoles have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | E. coli | 12.5 µg/mL |

| S. aureus | 6.25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption. For example, similar triazole derivatives have demonstrated antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Case Study: Antiproliferative Effects

A study conducted on leukemia cell lines revealed that triazole derivatives exhibited significant cytotoxicity, with IC50 values indicating their potential as anticancer agents .

The biological activity of 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may involve:

- Enzyme Inhibition : Binding to specific enzymes involved in cellular processes.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Substituents on the aromatic rings significantly influence their potency and selectivity against different biological targets .

Comparison with Related Compounds

Comparative studies with other triazole derivatives highlight the importance of substituent variations on biological activity:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial | Moderate activity |

| 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | Anticancer | High cytotoxicity |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is synthesized via a multi-step process, often involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

Triazole Formation : Reacting an azide (e.g., 4-chlorophenyl azide) with a terminal alkyne (e.g., propargylamide) under Cu(I) catalysis to yield the 1,2,3-triazole ring .

Substituent Introduction : Subsequent coupling of the triazole intermediate with 4-methylbenzylamine via carbodiimide-mediated amidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 367.12) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Q. How is the preliminary biological activity of this compound assessed?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HeLa cells) .

- Dose-Response Studies : EC₅₀ calculations using logarithmic concentration gradients .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this triazole carboxamide?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

Substituent Variation : Replacing the 4-methylbenzyl group with bulkier (e.g., cyclohexyl) or electron-withdrawing (e.g., nitro) groups alters target binding .

Bioisosteric Replacement : Swapping the chlorophenyl group with fluorophenyl or pyridyl moieties impacts solubility and potency .

- Example SAR Table :

Q. What advanced structural insights can be gained from crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Conformational Flexibility : The triazole ring adopts a planar conformation, while the 4-methylbenzyl group exhibits rotational freedom .

- Intermolecular Interactions : Hydrogen bonds between the carboxamide NH and carbonyl oxygen stabilize the crystal lattice (bond length: 2.89 Å) .

- Torsion Angles : Dihedral angles between aryl rings (e.g., 15.2° for chlorophenyl-triazole) correlate with π-π stacking efficiency .

Q. How can researchers resolve contradictions in reported pharmacological data?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times .

Batch Purity Verification : HPLC analysis (e.g., ≥98% purity required for reproducibility) .

Target Validation : siRNA knockdown of putative targets (e.g., EGFR kinase) confirms mechanism .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Cu(I)Br with tris(benzyltriazolylmethyl)amine ligand enhances CuAAC efficiency (yield: 85% vs. 60% with CuSO₄) .

- Solvent Screening : DMF/water mixtures improve solubility during amidation .

- Microwave Assistance : Reduces reaction time (2 hours vs. 24 hours conventional) for triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.